molecular formula C23H22FNO5 B11513200 4-[2-(4-ethylphenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid

4-[2-(4-ethylphenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid

Cat. No.: B11513200
M. Wt: 411.4 g/mol
InChI Key: MFRSAQQAVGPSPY-VZCXRCSSSA-N
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Description

4-[2-(4-ethylphenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with ethylphenyl and fluorobenzoyl groups, along with a butanoic acid moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-ethylphenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid typically involves multi-step organic synthesis. A common route includes:

    Formation of the Pyrrole Ring: Starting with a suitable diketone and an amine, the pyrrole ring is formed through a Paal-Knorr synthesis.

    Substitution Reactions: The ethylphenyl and fluorobenzoyl groups are introduced via Friedel-Crafts acylation reactions.

    Butanoic Acid Addition: The final step involves the addition of the butanoic acid moiety, often through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or alkanes.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

    Esterification and Hydrolysis: The carboxylic acid group can form esters and undergo hydrolysis.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

    Esterification: Alcohols in the presence of acid catalysts.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted aromatic compounds.

    Esterification: Esters of the original acid.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorobenzoyl group suggests possible interactions with biological targets.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for anti-inflammatory or anticancer agents, given the known activities of similar structures.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for compounds like 4-[2-(4-ethylphenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid typically involves interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The fluorobenzoyl group may enhance binding affinity and specificity, while the pyrrole ring could facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-isopropylphenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid
  • 4-[2-(4-methylphenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid

Uniqueness

Compared to similar compounds, 4-[2-(4-ethylphenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid is unique due to the specific combination of its substituents. The ethyl group on the phenyl ring and the fluorobenzoyl group provide distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C23H22FNO5

Molecular Weight

411.4 g/mol

IUPAC Name

4-[(3Z)-2-(4-ethylphenyl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid

InChI

InChI=1S/C23H22FNO5/c1-2-14-5-7-15(8-6-14)20-19(21(28)16-9-11-17(24)12-10-16)22(29)23(30)25(20)13-3-4-18(26)27/h5-12,20,28H,2-4,13H2,1H3,(H,26,27)/b21-19-

InChI Key

MFRSAQQAVGPSPY-VZCXRCSSSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCCC(=O)O

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCC(=O)O

Origin of Product

United States

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